3-benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
3-Benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzyl group, a cyclobutylmethyl group, and a tetrahydroquinazoline core, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of an anthranilic acid derivative with a suitable aldehyde, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, might be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the quinazoline core or the substituents attached to it.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: This compound might exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 3-benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione would depend on its specific biological target. Generally, quinazoline derivatives interact with various enzymes or receptors in the body, modulating their activity. This compound might inhibit or activate specific pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinazoline core and exhibit diverse biological activities.
1,3-Oxazines: These molecules also feature a heterocyclic structure and are used in various chemical and biological applications.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a different core structure but share some functional similarities with quinazolines.
Uniqueness
What sets 3-benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione apart is its unique combination of substituents and the potential for diverse chemical reactivity. This makes it a valuable compound for further research and development in various fields .
Properties
IUPAC Name |
3-benzyl-1-(cyclobutylmethyl)quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19-17-11-4-5-12-18(17)21(13-16-9-6-10-16)20(24)22(19)14-15-7-2-1-3-8-15/h1-5,7-8,11-12,16H,6,9-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVZTWXCEJCYLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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